BenchChemオンラインストアへようこそ!

1,2-Diaminocyclohexyl platinum sulfate

Platinum anticancer complexes aqueous solubility formulation enablement

1,2-Diaminocyclohexyl platinum sulfate (DACH-Pt-SO₄, CAS 61593-75-7) is a platinum(II) coordination complex comprising a 1,2-diaminocyclohexane (DACH) carrier ligand and a bidentate sulfate leaving group. The CAS registry number 61593-75-7 designates the compound without isomeric specification; defined stereoisomers include the (SP-4-2-(1R-trans))-isomer (CAS 62011-40-9), the (SP-4-2-(1S-trans))-isomer (CAS 66900-71-8), and the (SP-4-3-(cis))-isomer (CAS 66900-70-7).

Molecular Formula C6H14N2O4PtS
Molecular Weight 405.3 g/mol
CAS No. 61593-75-7
Cat. No. B1196619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Diaminocyclohexyl platinum sulfate
CAS61593-75-7
Synonyms1,2-diaminocyclohexyl platinum sulfate
1,2-diaminocyclohexyl platinum sulfate, (SP-4-2-(1R-trans))-isomer
1,2-diaminocyclohexyl platinum sulfate, (SP-4-2-(1S-trans))-isomer
1,2-diaminocyclohexyl platinum sulfate, (SP-4-3-(cis))-isomer
NSC 250427
sulfato-1,2-diaminocyclohexane platinum
sulfato-trans-(-)-1,2-diaminocyclohexaneplatinum(II)
Molecular FormulaC6H14N2O4PtS
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)N.[O-]S(=O)(=O)[O-].[Pt+2]
InChIInChI=1S/C6H14N2.H2O4S.Pt/c7-5-3-1-2-4-6(5)8;1-5(2,3)4;/h5-6H,1-4,7-8H2;(H2,1,2,3,4);/q;;+2/p-2
InChIKeyFHPKJGBPTSBFEW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Diaminocyclohexyl Platinum Sulfate (CAS 61593-75-7): Core Identity and Procurement-Relevant Profile


1,2-Diaminocyclohexyl platinum sulfate (DACH-Pt-SO₄, CAS 61593-75-7) is a platinum(II) coordination complex comprising a 1,2-diaminocyclohexane (DACH) carrier ligand and a bidentate sulfate leaving group [1]. The CAS registry number 61593-75-7 designates the compound without isomeric specification; defined stereoisomers include the (SP-4-2-(1R-trans))-isomer (CAS 62011-40-9), the (SP-4-2-(1S-trans))-isomer (CAS 66900-71-8), and the (SP-4-3-(cis))-isomer (CAS 66900-70-7) [1]. The sulfate ligand confers aqueous solubility exceeding 15 mg/mL, a critical feature that distinguishes this complex from the virtually water-insoluble dichloro-DACH-Pt(II) prototype [2]. Originally developed as a second-generation platinum analog capable of overcoming cisplatin resistance, DACH-Pt-SO₄ also serves as a versatile synthetic precursor for other water-soluble DACH-platinum complexes [3].

Why 1,2-Diaminocyclohexyl Platinum Sulfate Cannot Be Interchanged with Other DACH-Platinum Complexes


DACH-platinum complexes share the 1,2-diaminocyclohexane carrier ligand but differ fundamentally in their leaving groups, stereochemistry, and resultant pharmacological profiles. The prototype dichloro-DACH-Pt(II) exhibits strong antitumor activity and lack of cross-resistance with cisplatin but is virtually insoluble in water (<0.1 mg/mL), precluding intravenous formulation without organic co-solvents and blocking clinical development [1]. Oxaliplatin (DACH-oxalate) achieves clinical utility through a different leaving group but carries dose-limiting cumulative peripheral sensory neuropathy and myelosuppression . Even within the same sulfate leaving-group family, the stereoisomeric form of the DACH ligand radically alters potency: trans-(R,R) and trans-(S,S) isomers of DACH(sulfato)Pt(II) exhibit greater in vivo antitumor activity than the cis isomer, an inversion of the pattern observed for the DACH(CBDCA)Pt(II) series where the cis configuration is superior [2]. Simply selecting any DACH-platinum complex without verifying the specific leaving group and isomeric form risks obtaining a compound with different solubility, different tumor-model efficacy, or a different toxicity signature.

Quantitative Differentiation Evidence for 1,2-Diaminocyclohexyl Platinum Sulfate vs. Closest Analogs


Aqueous Solubility: Sulfato-DACH-Pt(II) vs. Dichloro-DACH-Pt(II) – Greater Than 150-Fold Improvement

The sulfato(1,2-diaminocyclohexane)platinum(II) complex exhibits water solubility exceeding 15.0 mg/mL, compared with less than 0.1 mg/mL for the dichloro(1,2-diaminocyclohexane)platinum(II) prototype, representing a greater than 150-fold solubility enhancement [1]. This solubility surpasses that of the corresponding malonato complex (0.3 mg/mL) and hydroxymalonato complex (1.5 mg/mL), and is exceeded only by the hydroxonitrato complex (30.0 mg/mL) within the same patent series [1]. The solubility threshold of >15 mg/mL is sufficient for formulation in aqueous intravenous fluids without organic co-solvents, a defining practical advantage over the dichloro congener, which could not be advanced clinically due to virtual water insolubility [2].

Platinum anticancer complexes aqueous solubility formulation enablement

In Vivo Antitumor Efficacy: Sulfato-DACH-Pt(II) Delivers 86% Greater %ILS than Dichloro-DACH-Pt(II) Against L1210 Leukemia

In the L1210 mouse leukemia model, the sulfato(1,2-diaminocyclohexane)platinum(II) complex achieved maximum %ILS values of 285 (Schedule B, 3.33 mg/kg/dose) and 239 (Schedule C, 0.6 mg/kg/dose), compared with 113 (Schedule B, 8.0 mg/kg/dose) and 153 (Schedule C, 2.0 mg/kg/dose) for the dichloro-DACH-Pt(II) complex [1]. When considering only the highest %ILS regardless of schedule, the sulfato complex produced 86% greater antineoplastic activity than the dichloro complex [1]. In combination chemotherapy with cyclophosphamide, the sulfato complex delivered a 22% higher %ILS and a 20% greater cure rate than the dichloro complex; with Yoshi-864, the sulfato complex produced a 267% greater %ILS and a 60% cure rate versus 0% for the dichloro combination [1].

L1210 leukemia model %ILS antineoplastic potency

Stereoisomer-Dependent Antitumor Activity: trans-DACH(sulfato)Pt(II) Outperforms cis Isomer, Inverting the Pattern Seen with DACH(CBDCA)Pt(II)

In a systematic head-to-head comparison across three DACH stereoisomers (trans-1R,2R; trans-1S,2S; cis) for both sulfate and 1,1-cyclobutanedicarboxylate (CBDCA) leaving groups in four in vivo tumor models (L1210/0, L1210/DDP, B16, M5076), the trans isomers (R,R and/or S,S) of DACH(sulfato)Pt(II) generally exhibited greater antitumor activities than the corresponding cis form [1]. Critically, this pattern was reversed for the DACH(CBDCA)Pt(II) series, where the cis configuration proved superior [1]. Furthermore, none of the three DACH(sulfato)Pt(II) isomers elicited myelosuppression or nephrotoxicity at optimal doses, whereas cis-DACH(CBDCA)Pt(II) was myelosuppressive and the corresponding trans-R,R and trans-S,S CBDCA isomers were mildly nephrotoxic [1]. The cisplatin-resistant L1210/DDP model particularly highlighted the trans-R,R isomers as the most therapeutically interesting candidates [1].

DACH stereoisomers structure-activity relationship leaving group modulation

DACH Carrier Ligand Overcomes Cisplatin Resistance: Non-Cross-Resistance Demonstrated in Human Carcinoma Lines

In the HCT8 human colon carcinoma cell line panel, the HCT8/DDP subline (1.6-fold resistant to cisplatin) showed no resistance to tetrachloro(trans-DL)1,2-diaminocyclohexaneplatinum(IV) (ormaplatin, a DACH-Pt(IV) prodrug that generates DACH-Pt(II) species intracellularly), demonstrating complete circumvention of acquired cisplatin resistance by the DACH carrier ligand [1]. However, this non-cross-resistance was not universal: the A2780/DDP ovarian carcinoma subline (7.7-fold resistant to cisplatin) remained cross-resistant to ormaplatin, indicating cell-line-dependent resistance mechanisms [1]. DACH-platinum adducts, as a class, exert cytotoxicity through mechanisms that partially bypass the decreased accumulation and increased repair pathways that drive cisplatin resistance, with the effects occurring primarily at the level of Pt-DNA adduct cytotoxicity rather than at the level of adduct repair [1]. This carrier-ligand-dependent resistance profile is reinforced by earlier findings that DACH-platinum complexes are active in cisplatin-resistant L1210/DDP leukemia in vivo [2].

cisplatin resistance DACH carrier ligand non-cross-resistance

Electrophilic Reactivity and DNA Interaction: SHP Complexes Show Distinct Mutagenicity Profile vs. Dichloro-DACH-Pt(II)

In the Ames Salmonella mutagenicity assay (strain TA100), the trans(+) isomer of sulfato-1,2-diaminocyclohexaneplatinum(II) (SHP) produced 66 revertants/nmol, substantially lower than the 220 revertants/nmol induced by the corresponding trans(+) isomer of dichloro-1,2-diaminocyclohexaneplatinum(II) (DDCP) [1]. The cis and trans(-) SHP isomers induced only 5-10% as many revertants as the trans(+) forms [1]. Despite this lower mutagenic potency, the SHP complexes exhibited the highest reactivity toward isolated DNA among all tested platinum complexes and produced a greater reduction in transforming activity of Bacillus subtilis DNA after 3-hour reactions than either cis-DDP or DDCP complexes [1]. At 20-hour reaction times, all platinum complexes reached similar extents of DNA reaction, indicating that SHP complexes achieve faster initial DNA platination kinetics [1]. In lung adenoma induction in A/J mice, SHP complexes at total doses of 21-108 μmol/kg produced significant tumor increases comparable to cis-DDP, while showing little or no activity in the skin papilloma system where cis-DDP was active [1].

mutagenicity DNA reactivity platinum-DNA adducts

Synthetic Versatility: Sulfato-DACH-Pt(II) as a Water-Soluble Precursor for Derivatized DACH-Platinum Complexes

The water-soluble sulfato-DACH:platinum(II) complex serves as a critical synthetic precursor for generating other DACH-platinum complexes via barium salt metathesis. Specifically, reaction of sulfato-DACH-Pt(II) with barium ascorbate yields the water-soluble ascorbato-DACH:platinum(II) (DAP) complexes, with the BaSO₄ precipitate easily removed by filtration [1]. This synthetic route is enabled solely by the adequate water solubility of the sulfate intermediate; the dichloro-DACH-Pt(II) prototype cannot serve this function due to its virtual insolubility [1][2]. The DAP complexes prepared via this route retained high water solubility (>10 mg/mL), were non-nephrotoxic in mice, and exhibited antitumor activity sufficient to warrant further pharmacological investigation [1]. Additionally, the sulfato complex has been used as a starting material for glycolic acid-type platinum complexes with potent antitumor activity and high water solubility [3].

synthetic intermediate barium metathesis DACH-platinum derivatization

Optimal Research and Industrial Application Scenarios for 1,2-Diaminocyclohexyl Platinum Sulfate


Cisplatin-Resistant Tumor Model Studies Requiring DACH Carrier Ligand Non-Cross-Resistance

Investigators studying mechanisms of platinum resistance or screening compounds against cisplatin-resistant cancer models should prioritize DACH-Pt-SO₄. The DACH carrier ligand confers non-cross-resistance in specific cell contexts: the HCT8/DDP colon carcinoma line (1.6-fold resistant to cisplatin) showed zero cross-resistance to DACH-platinum complexes [1]. This property, combined with the compound's solubility advantage, allows aqueous dosing in both in vitro and in vivo models without confounding solvent toxicity. The cis-DACH(sulfato)Pt(II) isomer and the trans-DACH(CBDCA)Pt(II) isomers cannot substitute here because they exhibit inferior activity in the sulfate ligand context or carry measurable nephrotoxicity/myelosuppression [2].

Medicinal Chemistry Derivatization Programs Using Sulfato-DACH-Pt(II) as a Water-Soluble Synthetic Intermediate

Laboratories synthesizing novel DACH-platinum(II) or DACH-platinum(IV) complexes benefit from using DACH-Pt-SO₄ as a starting material. Its >15 mg/mL water solubility [1] enables barium salt metathesis reactions in purely aqueous media to generate carboxylato-DACH-Pt(II) complexes—a route inaccessible from the water-insoluble dichloro-DACH-Pt(II) (<0.1 mg/mL) [1]. This approach has been validated for ascorbato, glycolato, and related derivatives, yielding products with high aqueous solubility and preserved antitumor activity while avoiding nephrotoxicity [3]. The one-step aqueous displacement of the sulfate ligand simplifies purification and enhances reproducibility compared to routes requiring DMF or other organic solvents.

Stereochemistry-Focused Structure-Activity Relationship (SAR) Investigations of the DACH Ligand

Research groups investigating how DACH stereochemistry modulates platinum drug pharmacology need access to isomerically defined DACH-Pt-SO₄ specimens. The sulfate leaving group uniquely reveals stereoisomer-dependent activity differences: trans-(R,R) and trans-(S,S) isomers are more active than cis, a rank-order that is inverted for the CBDCA leaving group series [1]. Furthermore, all three sulfate isomers are free of the myelosuppression and nephrotoxicity seen with CBDCA analogs [1]. Procuring individual stereoisomers (CAS 62011-40-9 for trans-1R,2R; CAS 66900-71-8 for trans-1S,2S; CAS 66900-70-7 for cis) enables controlled SAR studies that cannot be performed with the stereochemically fixed clinical agent oxaliplatin (trans-R,R-DACH oxalate).

Genotoxicity and DNA Adduct Repair Studies Exploiting Rapid DNA Platination Kinetics

Investigators examining platinum-DNA adduct formation, repair, and mutagenic consequences should consider DACH-Pt-SO₄ (SHP) for its distinct kinetic profile. SHP complexes are the most rapidly DNA-reactive among stereoisomeric DACH-platinum(II) complexes, producing greater reduction in DNA transforming activity after 3 hours than either cis-DDP or dichloro-DACH-Pt(II) [1]. Combined with a mutagenic potency (66 revertants/nmol for trans(+) SHP in TA100) that is substantially lower than that of the corresponding dichloro analog (220 revertants/nmol) [1], DACH-Pt-SO₄ provides a tool for dissecting the relationship between DNA binding kinetics and downstream genotoxic outcomes.

Quote Request

Request a Quote for 1,2-Diaminocyclohexyl platinum sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.